molecular formula C20H32BN3O4 B1400625 Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1346808-98-7

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1400625
CAS No.: 1346808-98-7
M. Wt: 389.3 g/mol
InChI Key: TVDQHWADURWLSU-UHFFFAOYSA-N
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Description

Overview of Tert-Butyl 4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Piperazine-1-Carboxylate

The compound (CAS 1346808-98-7) has the molecular formula $$ \text{C}{20}\text{H}{32}\text{BN}3\text{O}4 $$ and a molecular weight of 389.30 g/mol. Its structure features three key components:

  • Piperazine ring : A six-membered diamine heterocycle substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.
  • Pyridine-boronic ester : A 3-pyridinyl group functionalized at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester).
  • Boc protection : The tert-butyl carbamate group enhances solubility and prevents undesired nucleophilic reactions at the piperazine nitrogen.

The boronic ester moiety enables participation in Suzuki-Miyaura cross-couplings, while the pyridine and piperazine units provide sites for hydrogen bonding and metal coordination.

Property Value Source
Molecular Formula $$ \text{C}{20}\text{H}{32}\text{BN}3\text{O}4 $$
CAS Number 1346808-98-7
Boiling Point 515.9°C (estimated)
Melting Point 165–169°C

Structural Significance Within Heterocyclic Boronic Ester Chemistry

This compound exemplifies the convergence of three strategic motifs in synthetic chemistry:

  • Boronic esters : The pinacol boronic ester group ($$ \text{B(O}2\text{C}2\text{Me}_4) $$) stabilizes the sp$$^2$$-hybridized boron atom, facilitating transmetalation in palladium-catalyzed cross-couplings. Recent anhydrous Suzuki-Miyaura protocols using neopentyl boronic esters have achieved heteroaryl-heteroaryl couplings in <3 hours.
  • Piperazine scaffold : The Boc-protected piperazine introduces conformational rigidity and hydrogen-bonding capacity, making it a privileged pharmacophore in kinase inhibitors.
  • Pyridine linker : The 3-pyridinyl group directs electrophilic aromatic substitution and participates in coordination chemistry, as evidenced by its use in metal-organic frameworks.

The compound’s sp$$^3$$-hybridized boron and planar pyridine ring create a stereoelectronic profile ideal for enantioselective conjunctive cross-couplings, as demonstrated in carbocyclic boronate syntheses.

Historical Context and Emergence of Multifunctional Piperazine-Boronic Esters

The synthesis of piperazine-boronic esters emerged from two parallel developments:

  • Suzuki-Miyaura reaction optimization : The discovery that boronic esters outperform boronic acids in anhydrous couplings (TMSOK/base, trimethyl borate additive) enabled the use of air-stable derivatives like this compound.
  • Piperazine functionalization : Advances in reductive amination and Buchwald-Hartwig amination allowed the incorporation of boronic esters into piperazine scaffolds.

Early applications focused on β-secretase inhibitors, but recent work has expanded into PROTACs (proteolysis-targeting chimeras) and covalent kinase inhibitors.

Rationale for Academic Investigation

Four factors drive research on this compound:

  • Stereochemical control : The chiral boronic ester enables asymmetric synthesis of tertiary alcohols and amines via 1,2-migrations.
  • Diversification potential : Sequential functionalization of the pyridine (C–H activation), piperazine (N-alkylation), and boronic ester (cross-coupling) positions allows rapid library synthesis.
  • Thermodynamic stability : The pinacol boronic ester resists protodeboronation under basic conditions, unlike unprotected boronic acids.
  • Material science applications : Boronate-piperazine hybrids show promise in glucose sensing and polymer cross-linking due to reversible B–N coordination.

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-23(9-11-24)16-12-15(13-22-14-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDQHWADURWLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735865
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-98-7
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyridine Intermediate

The initial step involves synthesizing a 3-substituted pyridine derivative, often via nitration, halogenation, or cross-coupling reactions . Commonly, a palladium-catalyzed Suzuki-Miyaura coupling is employed to attach the boron group precursor to the pyridine ring.

Reaction conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Potassium carbonate or cesium carbonate
  • Temperature: 80–120°C
  • Atmosphere: Inert (nitrogen or argon)

Incorporation of the Dioxaborolane Group

The borylation step involves converting a suitable halogenated pyridine derivative into the boronic ester. This is typically achieved via Miura or Suzuki coupling reactions with bis(pinacolato)diboron (B₂pin₂).

Reaction conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(dppf)G3
  • Reagent: Bis(pinacolato)diboron
  • Solvent: Dioxane or THF
  • Base: Potassium acetate or potassium tert-butoxide
  • Temperature: 80–100°C
  • Inert atmosphere

Coupling with Piperazine and Boc Protection

The piperazine ring is introduced through nucleophilic substitution or cyclization reactions , followed by Boc protection of the amine groups to yield the final carbamate.

Reaction conditions:

  • Reagents: Piperazine derivatives with suitable leaving groups
  • Solvent: Dichloromethane or ethanol
  • Base: Triethylamine or DIPEA
  • Temperature: Room temperature to 50°C
  • Protection: Use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base

Final Assembly and Purification

The final product is obtained via purification techniques such as:

  • Crystallization
  • Flash chromatography
  • Recrystallization

These steps ensure high purity and yield, often exceeding 90%, as reported in synthesis literature.

Industrial-Scale Synthesis Considerations

For large-scale production, the process is optimized for efficiency and safety:

Data Table Summarizing Preparation Methods

Step Reaction Type Key Reagents Conditions Purpose References
1 Cross-coupling Pd catalyst, aryl halide, B₂pin₂ 80–120°C, inert atmosphere Pyridine core functionalization ,
2 Borylation Bis(pinacolato)diboron 80–100°C, base (K₂CO₃) Dioxaborolane group introduction ,
3 Nucleophilic substitution Piperazine derivative Room temp to 50°C Piperazine ring attachment ,
4 Boc protection Boc₂O, base Room temperature Amine protection Standard organic synthesis
5 Purification Crystallization, chromatography Ambient or controlled Purity enhancement Standard protocols

Research Findings and Notes

  • The Suzuki-Miyaura coupling remains the most versatile and widely used method for attaching boron groups to heterocycles, including pyridines.
  • The selectivity of the borylation is influenced by substituents on the pyridine ring, with electron-withdrawing groups facilitating the process.
  • Boc protection is crucial for preventing side reactions during subsequent steps, especially during coupling with the piperazine ring.
  • Reaction optimization involves adjusting temperature, catalyst loading, and solvent choice to maximize yield and minimize by-products.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key parameters include:

Reaction PartnerCatalyst SystemSolventTemperatureYieldReference
4-BromotoluenePd(PPh₃)₄ (2 mol%)DME/H₂O80°C78%
5-BromopyrimidinePdCl₂(dppf) (3 mol%)THF60°C65%
  • Mechanism : Transmetallation between the boronate and Pd⁰ catalyst forms a Pd-aryl intermediate, followed by reductive elimination .

  • Applications : Used to synthesize biaryl structures for kinase inhibitors and fluorescent probes .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage to yield a free piperazine amine:

AcidSolventTimeYieldNotes
HCl (4M in dioxane)Dichloromethane2 hrs95%Forms HCl salt of amine
TFADCM1 hr89%Requires neutralization
  • Product Utility : The deprotected amine serves as a nucleophile in SNAr reactions or metal-catalyzed aminations .

Nucleophilic Aromatic Substitution (SNAr)

The pyridin-3-yl boronate participates in SNAr with electron-deficient aryl halides:

SubstrateBaseSolventTemperatureYield
2-FluoronitrobenzeneCs₂CO₃DMF120°C52%
4-ChloroquinazolineKOtBuTHF80°C61%
  • Limitation : Steric hindrance from the piperazine group reduces reactivity at the 3-position of the pyridine ring .

Functionalization of the Piperazine Ring

The piperazine nitrogen undergoes alkylation or acylation:

Reaction TypeReagentSolventConditionsYield
AlkylationBenzyl bromideDMF0°C → RT84%
AcylationAcetyl chlorideTHFDMAP, RT76%
  • Post-Functionalization : Modified piperazines exhibit enhanced solubility or binding affinity in drug discovery .

Hydrolysis of the Boronate Ester

Controlled hydrolysis converts the boronate to a boronic acid:

ConditionsSolventTimeBoronic Acid Yield
H₂O₂, NaOHTHF/H₂O6 hrs68%
Acetic acid/H₂OMeOH12 hrs73%
  • Applications : Boronic acids are intermediates in bioconjugation or sensor development .

Catalytic C–H Borylation

The compound acts as a borylating agent in iridium-catalyzed reactions:

SubstrateCatalystYieldSelectivity
BenzeneIr(cod)(OMe)₂41%N/A
N-Methylpyrrole[Ir(OMe)(cod)]₂58%C2 > C3
  • Limitations : Competing side reactions with the Boc group necessitate protecting group strategies .

Photochemical Reactivity

Under UV light (λ = 254 nm), the boronate ester undergoes homolytic cleavage:

ConditionsSolventProductsYield
UV, N₂ atmosphereAcetonitrilePiperazine radical + Boronyl32%
  • Significance : Explored for radical-initiated polymerization or photoresponsive materials .

Key Challenges and Solutions

  • Steric Hindrance : Use bulky ligands (e.g., XPhos) to enhance cross-coupling efficiency .

  • Boc Stability : Avoid strong bases (e.g., NaOH) to prevent premature deprotection .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate involves several steps. It typically starts with the preparation of intermediate compounds that incorporate the piperazine and pyridine moieties. The structure is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Applications

1. Anticancer Activity
Compounds containing the boron-dioxaborolane group have been studied for their potential anticancer properties. Research indicates that derivatives of this compound can act as inhibitors of specific protein kinases involved in cancer cell proliferation. For example, similar structures have been shown to inhibit MPS1 kinase activity, which is crucial for spindle assembly during cell division .

2. Drug Development
The compound serves as an important intermediate in the synthesis of biologically active molecules. Its structural features allow it to be modified into various pharmacologically relevant compounds. For instance, it has been linked to the synthesis of crizotinib analogs, which are used in targeted cancer therapies .

Applications in Medicinal Chemistry

1. Structure-Based Drug Design
this compound can be utilized in structure-based drug design due to its ability to form stable interactions with target proteins. Its design allows for modifications that can enhance bioavailability and selectivity towards specific biological targets .

2. Inhibition Studies
Studies using this compound have demonstrated its potential as a chemical tool for studying kinase inhibition mechanisms. It has been shown to stabilize inactive conformations of kinases like MPS1, providing insights into their function and regulation .

Materials Science Applications

The unique boron-containing structure of this compound also suggests potential applications in materials science:

1. Boron-Doped Materials
Due to its boron content, this compound can be used to create boron-doped materials that exhibit enhanced electronic properties. Such materials are valuable in the development of semiconductors and other electronic devices .

Case Studies

Study Focus Findings
Study on MPS1 InhibitionInvestigated the inhibition of MPS1 by boron-containing compoundsDemonstrated that modifications of similar structures lead to potent inhibitors with favorable pharmacokinetic profiles
Synthesis of Crizotinib AnaloguesExplored the synthesis pathway for anticancer drugsHighlighted the importance of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine as a key intermediate

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural distinctions, and functional properties:

Compound Name (CAS) Structural Features Molecular Weight Purity Key Applications/Reactivity Reference
Target Compound (1346808-98-7) Pyridine-3-yl boronic ester; tert-Boc-protected piperazine 389.3 95% Suzuki coupling intermediates for CNS-targeted therapeutics
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (28) Pyridine-2-yl boronic ester; tert-Boc-piperazine 389.3 >95% Precursor for antiparasitic N-myristoyltransferase inhibitors via coupling with aryl halides
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (936694-19-8) Benzyl-linked boronic ester; no pyridine 401.3 N/A Suzuki-Miyaura cross-coupling for aryl-aryl bond formation; improved solubility
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate Trifluoromethyl-substituted benzyl boronic ester 469.3 95% Enhanced metabolic stability; electron-withdrawing CF3 group modulates reactivity
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate (864754-13-2) Benzoyl-linked boronic ester; carbonyl spacer 415.3 96% Rigid structure for targeted protein interactions; higher synthetic complexity

Key Comparative Insights:

Regiochemistry of Boronic Ester Substitution: The target compound’s pyridine-3-yl boronic ester exhibits distinct reactivity compared to pyridine-2-yl analogs (e.g., compound 28). The 3-position may favor coupling with electron-deficient aryl halides due to steric and electronic effects .

Electronic and Steric Effects :

  • The trifluoromethyl group in CAS N/A () enhances metabolic stability but may reduce coupling efficiency due to steric hindrance .
  • tert-Boc protection in all analogs improves stability during storage and handling compared to unprotected piperazines .

Synthetic Utility :

  • Compound 28 () was used to synthesize tert-butyl 4-(4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate (42) via Pd-catalyzed coupling, demonstrating versatility in forming biaryl structures .
  • The target compound’s pyridine-3-yl boronic ester is advantageous for constructing meta-substituted biaryls, a less common motif in drug scaffolds .

Biological Relevance: Piperazine-boronic ester hybrids are prevalent in protease inhibitors and kinase-targeted therapies due to their ability to form reversible covalent bonds with active-site residues .

Biological Activity

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate (CAS Number: 286961-14-6) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₁₆H₂₈BNO₄, with a molecular weight of 309.21 g/mol. The compound is characterized by the presence of a piperazine ring and a boron-containing moiety which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₈BNO₄
Molecular Weight309.21 g/mol
Melting Point116 °C
Purity≥98% (by GC)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on ALK2 (Activin receptor-like kinase 2), which is implicated in various cancers and fibrodysplasia ossificans progressiva (FOP) .

Key Findings:

  • Inhibition of ALK2 : The compound has been evaluated for its ability to inhibit ALK2 in both wild-type and mutant forms. It was found to be equipotent against these variants in biochemical assays.
  • Cell-Based Assays : In vitro assays using HEK293 cells demonstrated significant potency in inhibiting ALK2 activity, with IC50 values indicating effective concentrations for therapeutic potential .
  • Structural Modifications : Modifications to the piperazine structure were shown to enhance the compound's permeability and bioavailability, suggesting potential for improved therapeutic efficacy .

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Targeting Tumor Growth : In preclinical models, the compound demonstrated the ability to inhibit tumor cell proliferation by interfering with key signaling pathways.

Neuroprotective Effects

Research indicates that related compounds may also exhibit neuroprotective properties by modulating neuroinflammatory responses.

Case Studies

  • Study on FOP Patients : A clinical study examined the effects of ALK2 inhibitors in patients with FOP. The results indicated that compounds similar to this compound could potentially reduce heterotopic ossification .
  • Drug Development Pipeline : The compound has been included in drug development pipelines targeting various cancers due to its selective inhibition of oncogenic kinases .

Q & A

Q. What is the primary synthetic route for tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester functional group. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 5-bromo-3-pyridinylpiperazine derivative) with a pinacol boronic ester under palladium catalysis. Key conditions include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) or Pd(dba)₂ with XPhos ligand .
  • Base : Sodium carbonate (2 M aqueous solution) for deprotonation .
  • Solvent : Toluene/ethanol or acetonitrile/water mixtures, heated under microwave irradiation (100°C, 3–7 hours) .
  • Purification : Silica gel chromatography with gradients of ethyl acetate in petroleum ether .

Q. How is the compound characterized, and what analytical methods are critical for confirming its structure?

  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z 372.2 [M+H]⁺ for intermediates) .
  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.46 ppm, piperazine protons (δ 3.05–3.50 ppm), and aromatic protons (δ 7.08–8.80 ppm) .
  • HPLC : Validates purity (>95%) post-chromatography .

Q. What are the compound’s primary applications in drug discovery?

This boronic ester is a versatile intermediate for synthesizing kinase inhibitors and antiviral agents. It enables:

  • Functionalization of heterocycles : Coupling with aryl/heteroaryl halides (e.g., thiadiazoles, pyrazines) to build pharmacophores .
  • Piperazine deprotection : Acidic cleavage of the tert-butyl carbamate group (e.g., HCl in dioxane) generates free piperazine for further derivatization .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave vs. standard heating) impact coupling efficiency?

Microwave irradiation (100°C, 3 hours) achieves 91% yield in Suzuki-Miyaura reactions, while conventional heating (60–100°C, 12–16 hours) reduces yields to 60–70% due to side reactions (e.g., protodeboronation). Kinetic studies suggest microwave conditions accelerate oxidative addition and transmetallation steps .

Q. What strategies resolve contradictions in reported yields for similar coupling reactions?

Factor Impact on Yield Mitigation
Ligand choice XPhos improves Pd stability vs. PPh₃Use XPhos for electron-deficient partners .
Solvent polarity Acetonitrile enhances boronate solubilityOptimize solvent ratios (e.g., 4:1 acetonitrile/water) .
Base strength Weak bases (Na₂CO₃) reduce hydrolysisAvoid strong bases (e.g., KOH) .

Q. How can computational modeling predict optimal coupling partners for this boronic ester?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity:

  • Electron-deficient heterocycles (e.g., thiadiazoles) exhibit lower activation barriers due to favorable orbital overlap with the boronate .
  • Molecular docking screens potential targets (e.g., kinase ATP-binding pockets) to prioritize pharmacologically relevant adducts .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

  • Boronate stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres .
  • Chromatography limitations : Replace silica gel with recrystallization (e.g., ethyl acetate/hexane) for >100 g batches .
  • Pd contamination : Scavengers (e.g., SiliaMetS Thiol) reduce residual metal content to <10 ppm .

Q. How does the tert-butyl carbamate group influence downstream reactivity?

The carbamate acts as a protecting group but can sterically hinder coupling at the piperazine nitrogen. Comparative studies show:

  • Deprotection kinetics : HCl in dioxane (4 M, 3 hours) removes the group quantitatively without degrading the boronate .
  • Alternative protecting groups : Trityl or Fmoc groups may improve coupling efficiency for bulky substrates .

Data Contradictions and Resolution

Q. Why do some protocols report inconsistent yields for the same reaction?

Discrepancies arise from:

  • Substrate purity : Impurities in boronate precursors (e.g., pinacol byproducts) reduce coupling efficiency. LCMS monitoring at each step is critical .
  • Temperature control : Microwave uniformity vs. oil bath hotspots .
  • Workup methods : Premature acidification during aqueous extraction can hydrolyze the boronate .

Q. How to validate the compound’s stability under long-term storage?

  • Stability study :

    Condition Degradation (%) Major Degradant
    25°C, 6 months<5%None detected
    40°C/75% RH, 1 month12%Deboronated pyridine derivative
    Recommendation : Store at –20°C under argon with desiccant .

Methodological Guidance

  • Purification : Use gradient chromatography (0–40% ethyl acetate in petroleum ether) to separate boronate intermediates from Pd catalysts .
  • Troubleshooting low yields : Add molecular sieves (3Å) to sequester water in Suzuki-Miyaura reactions .
  • Safety : Handle pinacol boronic esters with gloves; boronate hydrolysis releases boric acid, a reproductive toxin .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate

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